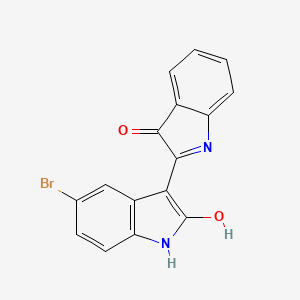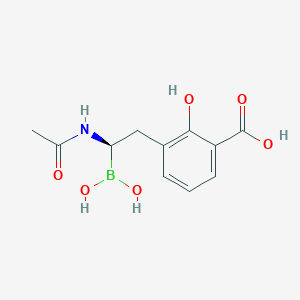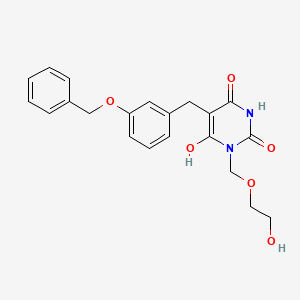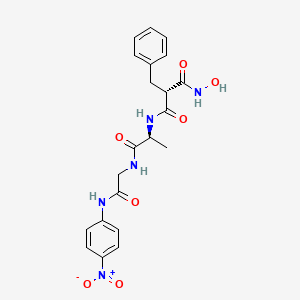![molecular formula C19H19N3O2 B10757619 6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B10757619.png)
6-(3-Aminopropyl)-4,9-dimethylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE is a complex organic compound belonging to the class of pyrrolo[3,4-c]carbazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of specific kinases involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE typically involves the preparation of N-substituted (5-methoxyphenyl)ethenylindoles, followed by cyclization and functional group modifications . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrolo[3,4-c]carbazole core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs .
Scientific Research Applications
6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, affecting cell cycle regulation.
Industry: Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE involves its interaction with specific molecular targets, such as kinases involved in cell cycle regulation. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby affecting cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione: Another kinase inhibitor with similar structural features.
(6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol: A compound with antioxidant properties and potential therapeutic applications.
Uniqueness
6-(3-AMINOPROPYL)-4,9-DIMETHYLPYRROLO[3,4-C]CARBAZOLE-1,3(2H,6H)-DIONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for targeted cancer therapies .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-(3-aminopropyl)-4,9-dimethylpyrrolo[3,4-c]carbazole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c1-10-4-5-13-12(8-10)16-14(22(13)7-3-6-20)9-11(2)15-17(16)19(24)21-18(15)23/h4-5,8-9H,3,6-7,20H2,1-2H3,(H,21,23,24) |
InChI Key |
PKPNSCZPIWCHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C4=C(C(=C3)C)C(=O)NC4=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol](/img/structure/B10757539.png)


![4-Phosphonooxy-phenyl-methyl-[4-phosphonooxy]benzen](/img/structure/B10757573.png)
![3-[5-(1h-Imidazol-1-Yl)-7-Methyl-1h-Benzimidazol-2-Yl]-4-[(Pyridin-2-Ylmethyl)amino]pyridin-2(1h)-One](/img/structure/B10757581.png)
![(R)-(+) 5(9BH)-Oxo-9B-phenyl-2,3-dihydrothiazolo[2,3-A]isoindol-3-carboxylic acid methyl ester](/img/structure/B10757583.png)

![(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B10757600.png)
![N-[(1s)-1-(Aminocarbonyl)-4-(Ethanimidoylamino)butyl]benzamide](/img/structure/B10757604.png)

![3-Amino-3-benzyl-9-carboxamide[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10757612.png)
phosphoryl]-2-Benzylpropanoic Acid](/img/structure/B10757624.png)


